molecular formula C18H18N2O6 B6115420 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid

3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid

Cat. No. B6115420
M. Wt: 358.3 g/mol
InChI Key: LJWSEVGWIRJZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid, also known as ENPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ENPA is a derivative of the amino acid proline and has been synthesized through various methods.

Scientific Research Applications

3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer and melanoma cells. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has also been studied for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of angiogenesis, the process by which new blood vessels are formed. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to inhibit the expression of vascular endothelial growth factor, which plays a crucial role in angiogenesis. Additionally, 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to have low toxicity levels in vitro and in vivo, making it a promising candidate for further research. However, it has been shown to have some cytotoxic effects on normal cells at higher concentrations. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity levels. However, its synthesis can be complex and time-consuming, and it may not be readily available for all researchers.

Future Directions

There are several future directions for 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid research, including further studies on its potential applications in cancer research and as a radioprotective agent. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid and its potential side effects on normal cells. Further studies could also explore the potential of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid as a therapeutic agent for other diseases, such as inflammation and neurodegenerative diseases.
Conclusion
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is a promising chemical compound that has potential applications in cancer research and as a radioprotective agent. Its synthesis method has been confirmed through various analytical techniques, and its low toxicity levels make it a promising candidate for further research. Future studies could explore its potential as a therapeutic agent for other diseases and further elucidate its mechanism of action.

Synthesis Methods

3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been synthesized through multiple methods, including the reaction of proline with ethoxyphenylacetic acid, followed by nitration and benzoylation. Another method involves the reaction of ethyl 4-aminocrotonate with 4-nitrobenzoyl chloride, followed by hydrogenation and esterification. The synthesis of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-2-26-15-9-5-12(6-10-15)16(11-17(21)22)19-18(23)13-3-7-14(8-4-13)20(24)25/h3-10,16H,2,11H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWSEVGWIRJZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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